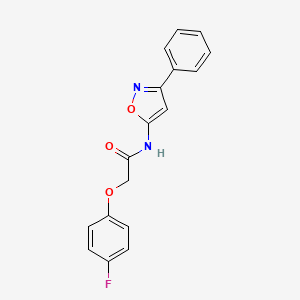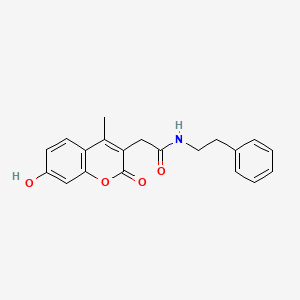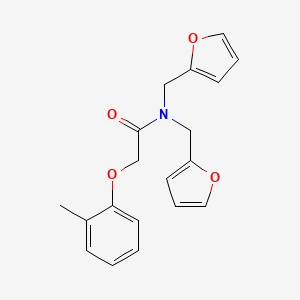![molecular formula C22H21N3O2 B11386670 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11386670.png)
2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the ethoxyphenyl group: This step involves a Heck reaction, where the ethoxyphenyl group is introduced via a palladium-catalyzed coupling reaction.
Amino group addition: The amino group is introduced through a nucleophilic substitution reaction, often using an amine such as 1-phenylethylamine.
Formation of the carbonitrile group: This can be achieved through a dehydration reaction of an amide or a nitrile formation reaction using a suitable reagent like cyanogen bromide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
反応の種類
酸化: この化合物は、特にエトキシフェニル基で酸化反応を受ける可能性があり、キノンやその他の酸化された誘導体の形成につながります。
還元: 還元反応は、カルボニトリル基を標的にして、アミンやその他の還元された形態に変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、触媒的水素化などの還元剤が一般的に使用されます。
置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬は、制御された条件下で使用され、目的の置換を達成します。
生成される主要な生成物
酸化: キノン、フェノール、その他の酸化された誘導体。
還元: アミン、アルコール、その他の還元された形態。
置換: ハロゲン化、ニトロ化、スルホン化された誘導体。
4. 科学研究への応用
化学
化学において、2-[(E)-2-(4-エトキシフェニル)エテニル]-5-[(1-フェニルエチル)アミノ]-1,3-オキサゾール-4-カルボニトリルは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造は、新しい反応経路の探求と新規化合物の開発を可能にします。
生物学
生物学研究では、この化合物はさまざまな生化学経路を研究するためのプローブとして使用できます。特定の酵素や受容体と相互作用する能力は、生物学的プロセスを理解するための貴重なツールとなっています。
医学
医薬品化学において、この化合物は、潜在的な治療効果について調査されています。その構造は、特定の疾患に対して活性がある可能性を示唆しており、薬剤開発の候補となっています。
産業
産業部門では、この化合物は、特定の特性を持つ新素材の開発に使用できます。その機能基のユニークな組み合わせは、ポリマー、コーティング、その他の高度な材料の創出を可能にします。
科学的研究の応用
Chemistry
In chemistry, 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes or receptors makes it a valuable tool for understanding biological processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the creation of polymers, coatings, and other advanced materials.
作用機序
2-[(E)-2-(4-エトキシフェニル)エテニル]-5-[(1-フェニルエチル)アミノ]-1,3-オキサゾール-4-カルボニトリルの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、さまざまな生物学的経路で役割を果たす酵素、受容体、その他のタンパク質が含まれる可能性があります。この化合物の効果は、これらの標的に結合することにより媒介され、その活性とそれに続く生物学的応答の変化につながります。
類似化合物との比較
類似化合物
- 2-[(E)-2-(4-メトキシフェニル)エテニル]-5-[(1-フェニルエチル)アミノ]-1,3-オキサゾール-4-カルボニトリル
- 2-[(E)-2-(4-エトキシフェニル)エテニル]-5-[(1-ベンジル)アミノ]-1,3-オキサゾール-4-カルボニトリル
- 2-[(E)-2-(4-エトキシフェニル)エテニル]-5-[(1-フェニルエチル)アミノ]-1,3-チアゾール-4-カルボニトリル
独自性
2-[(E)-2-(4-エトキシフェニル)エテニル]-5-[(1-フェニルエチル)アミノ]-1,3-オキサゾール-4-カルボニトリルの独自性は、機能基と構造的特徴の特定の組み合わせにあります。この組み合わせにより、分子標的とのユニークな相互作用が可能になり、独特の生物学的および化学的特性につながります。類似の化合物と比較して、異なる反応性、安定性、活性プロファイルを示す可能性があり、さまざまな用途にとって貴重な化合物となっています。
特性
分子式 |
C22H21N3O2 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-(1-phenylethylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C22H21N3O2/c1-3-26-19-12-9-17(10-13-19)11-14-21-25-20(15-23)22(27-21)24-16(2)18-7-5-4-6-8-18/h4-14,16,24H,3H2,1-2H3/b14-11+ |
InChIキー |
VXJANQWVQHNBGT-SDNWHVSQSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)NC(C)C3=CC=CC=C3)C#N |
正規SMILES |
CCOC1=CC=C(C=C1)C=CC2=NC(=C(O2)NC(C)C3=CC=CC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)-N-(propan-2-yl)propanamide](/img/structure/B11386594.png)
![N-(3-methylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11386609.png)
![N-(4-fluorobenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11386616.png)

![3-(1,3-benzodioxol-5-ylmethyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11386623.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide](/img/structure/B11386629.png)


![Propyl 4-[5-amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate](/img/structure/B11386643.png)
![N-[4-(difluoromethoxy)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11386650.png)

![1-{5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-2-phenylethanone](/img/structure/B11386660.png)

![2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B11386678.png)
